molecular formula C13H16O5 B8565793 Dimethyl 3-ethyl-5-methoxyphthalate CAS No. 116913-51-0

Dimethyl 3-ethyl-5-methoxyphthalate

Cat. No.: B8565793
CAS No.: 116913-51-0
M. Wt: 252.26 g/mol
InChI Key: KLSZJIZUQFHBIT-UHFFFAOYSA-N
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Description

Properties

CAS No.

116913-51-0

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

dimethyl 3-ethyl-5-methoxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C13H16O5/c1-5-8-6-9(16-2)7-10(12(14)17-3)11(8)13(15)18-4/h6-7H,5H2,1-4H3

InChI Key

KLSZJIZUQFHBIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Stability

  • Nitro-Substituted Analogs: Dimethyl 3-nitrophthalate (5a) undergoes complex thermal reactions, generating multiple products (e.g., nitro-phenol derivatives and esters) due to nitro group lability .
  • Ethyl/Methoxy-Substituted Target Compound : The ethyl and methoxy groups may stabilize the aromatic ring against electrophilic substitution but could increase susceptibility to oxidative cleavage of the methoxy group.

Research Findings

  • Reaction Pathways: Nitro-substituted phthalates (e.g., 5a) yield diverse products under thermal conditions, including phenolic compounds and rearranged esters, as observed via GC/MS and ¹³C NMR . For example, dimethyl 3-nitrophthalate produced seven distinct peaks in VPC analysis, with key ions (e.g., m/z 224 for dimethyl 3-methoxyphthalate) .
  • Synthetic Yields : Diisobutyl 3-nitrophthalate (5d) achieved ~70% yield of the desired product (7d) under optimized conditions, highlighting substituent effects on reaction efficiency .
  • Spectroscopic Analysis : Methoxy and nitro groups significantly alter mass spectral fragmentation patterns, aiding structural identification .

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